molecular formula C24H32FN3O6S B1312780 Rosuvastatine CAS No. 851443-04-4

Rosuvastatine

Cat. No. B1312780
M. Wt: 509.6 g/mol
InChI Key: MSHKEMUMXTZIIT-MCBHFWOFSA-N
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Description

Rosuvastatin is a lipid-lowering drug that belongs to the statin class of medications. It is used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .


Synthesis Analysis

Rosuvastatin calcium is synthesized from the known (S)-homoallylic alcohol. The synthesis is highlighted by a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate to deliver the C6-formyl statin side chain with a syn-1,3-diol moiety .


Molecular Structure Analysis

The molecular structure of rosuvastatin was explored thoroughly by means of solid state nuclear magnetic resonance (1H and 13C NMR) combined with calculations of steric hindrances . The internal molecular mobility of rosuvastatin calcium can be associated with the reorientational dynamics of four methyl groups, accompanied by reorientation of the isopropyl group .


Chemical Reactions Analysis

Rosuvastatin was subjected to different stress conditions recommended by ICH guidelines including photolytic, oxidative, thermal, acidic, and basic hydrolysis . The proposed chemical structures of the degradation products were characterized by studying their fragmentation patterns using ion trap-MS .


Physical And Chemical Properties Analysis

The formulation of rosuvastatin was characterized using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), thermogravimetry (TGA), Fourier transform infrared spectroscopy (FT-IR), and powder X-ray diffraction (PXRD) methods . The amorphous rosuvastatin calcium tablets formulation developed made it possible to obtain cost-effective tablets by direct compression with optimal pharmacotechnical characteristics .

Scientific Research Applications

Cardiovascular Disease Prevention

Rosuvastatin demonstrates significant efficacy in slowing the progression of atherosclerosis, attributed to its potent lipid-lowering capabilities and pleiotropic effects, such as anti-inflammatory and antioxidant properties. These effects contribute to its role in primary and secondary prevention of cardiovascular diseases (CVD). Studies like JUPITER have shown rosuvastatin's ability to reduce cardiovascular events even in low-risk subjects with elevated high-sensitivity C-reactive protein and normal LDL cholesterol levels, underscoring its preventive benefits in a broader population beyond those with high cholesterol alone (Miao Hu & B. Tomlinson, 2013).

Impact on Atherosclerosis

Rosuvastatin has been approved in the US to slow the progression of atherosclerosis as part of a strategy to lower LDL-C and total cholesterol to target levels. Its greater lipid-lowering efficacy than other available statins enables more patients to achieve LDL-C goals. In trials like METEOR, rosuvastatin delayed the progression of carotid atherosclerosis in patients with subclinical carotid atherosclerosis and moderately elevated cholesterol levels, suggesting its potential for earlier use in primary prevention (G. Keating & D. M. Robinson, 2008).

Beyond Cholesterol-lowering

Rosuvastatin's benefits extend beyond its cholesterol-lowering actions. It exhibits anti-inflammatory, antioxidant, and antithrombotic properties, making it a crucial tool for cardiovascular primary and secondary prevention. Recent findings have also highlighted its potential in various fields, underlining the importance of its non-cholesterol-lowering actions in scientific research and clinical practice (F. Cortese et al., 2016).

Pharmacokinetic Properties

The unique pharmacologic and pharmacokinetic properties of rosuvastatin, such as tighter binding to the HMG‐CoA reductase enzyme and substantial active transport into hepatocytes, distinguish it from other statins. Its hydrophilic nature, poor penetration in extrahepatic tissue, and low potential for cytochrome P450 drug interactions underscore its distinct advantages and applications in treating hyperlipidemia (C. M. White, 2002).

Safety And Hazards

Rosuvastatin may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Adverse renal effects of rosuvastatin span asymptomatic proteinuria to severe AKI associated with rhabdomyolysis .

properties

IUPAC Name

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHKEMUMXTZIIT-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
PH Chong, BT Yim - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… Les études cliniques de phase III ont été récemment complétées sur la rosuvastatine, un nouvel inhibiteur de l'hydroxyméthyl glutaryl … La rosuvastatine a été généralement bien tolérée. …
Number of citations: 37 journals.sagepub.com
FZ El Sharkawi, HA El Shemy… - Asian Pacific Journal of …, 2014 - journal.waocp.org
Background: Rosuvastatine, doxazosin, repaglinide and oxcarbazepin are therapeutic drugs available in themarket for the treatment of different diseases. Potential to display antitumor …
Number of citations: 40 journal.waocp.org
S Wongwiwatthananukit… - Annals of …, 2006 - journals.sagepub.com
… Quatre-vingts patients avec hypercholestérolémie primaire ont Été randomisés Également à recevoir soit la rosuvastatine une fois par jour ou aux 2 jours. Soixante-seize patients ont …
Number of citations: 34 journals.sagepub.com
O Torbas, S Kushnir, Y Sirenko - Journal of Hypertension, 2023 - ingentaconnect.com
Objective: Diabetes mellitus (DM) remains one of the most important cardiovascular risk factors significantly worsening the prognosis in patients with hypertension and dyslipidemia. The …
Number of citations: 0 www.ingentaconnect.com
JM Lablanche, N Danchin, M Farnier, A Tedgui… - Archives of …, 2008 - Elsevier
… les patients du groupe G1 reçoivent un comprimé de rosuvastatine 20 mg/j et les patients du … de la rosuvastatine 20 mg/j, les patients du groupe G2 reçoivent de la rosuvastatine 20 mg/j …
Number of citations: 36 www.sciencedirect.com
JM Lablanche, A Leone, B Merkely, J Morais… - Archives of …, 2010 - Elsevier
… versus atorvastatin in reducing apolipoprotein B/apolipoprotein A-1 ratio in patients with acute coronary syndrome: Results of the CENTAURUS studyEfficacité de la rosuvastatine …
Number of citations: 39 www.sciencedirect.com
JM Juliard - Sang Thrombose Vaisseaux, 2008 - jle.com
… La rosuvastatine réduit le taux de LDL cholestérol de 50% et le taux de CRP de 37%. Le taux de réduction des événements était en faveur de la rosuvastatine, 0, … sous rosuvastatine. L’…
Number of citations: 2 www.jle.com
K Dadson, P Thavendiranathan, L Hauck, D Grothe… - CJC open, 2022 - Elsevier
… les souris traitées par l’association rosuvastatine-doxorubicine (39 % ± 1,26 %; p < 0,001). Sur le plan du mode d’action, l’effet de la rosuvastatine a été associé à une activation de l’Akt …
Number of citations: 2 www.sciencedirect.com
A Martínez, MC Amigo, A Orozco… - JCR: Journal of …, 2006 - journals.lww.com
… We propose rosuvastatine decrease vascular cell adhesión … molar and 279 molar concentrations of rosuvastatine. VCAM-1 … , greater than APS plus rosuvastatine 2.79 molar 83.47 …
Number of citations: 0 journals.lww.com
MG Kendrach, M Kelly-Freeman - Annals of …, 2004 - journals.sagepub.com
… Cet article a pour but de proposer des doses thérapeutiques équivalentes de rosuvastatine et des autres inhibiteurs de l'HMG-CoA réductase (statines) dans le cadre d'un programme …
Number of citations: 45 journals.sagepub.com

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